スパルソマイシン

説明

An antitumor antibiotic produced by Streptomyces sparsogenes. It inhibits protein synthesis in 70S and 80S ribosomal systems.

科学的研究の応用

抗マラリア活性

スパルソマイシンは、in vitroおよびin vivoの両方で強力な抗マラリア活性を示すことがわかっています . マラリアの原因となる寄生虫であるプラスモジウムのさまざまな株に対する増殖阻害効果について評価されています . これらには、Plasmodium falciparum 3D7(クロロキン感受性株)、P. falciparum K1(クロロキンを含む複数の薬剤に耐性)、P. yoelii 17XNL(非複雑なげっ歯類マラリアの原因)、およびP. berghei ANKA(複雑なげっ歯類マラリアの原因) .

タンパク質合成の阻害

スパルソマイシンは、リボソームおよびE. 大腸菌およびウサギ網状赤血球の抽出物によるポリペプチド合成の非常に効果的な阻害剤です . また、哺乳類および酵母のミトコンドリアリボソームによるポリペプチド合成も阻害します . これにより、タンパク質合成のメカニズムを研究するための貴重なツールとなります。

ペプチジル転移酵素の阻害

スパルソマイシンはペプチジル転移酵素阻害剤として知られています . ペプチジル転移酵素は、タンパク質合成において重要な役割を果たす酵素です。この酵素を阻害することにより、スパルソマイシンはタンパク質合成のプロセスを効果的に停止させることができます。

抗菌活性

スパルソマイシンは、細菌、哺乳類細胞、酵母、およびカビなどの多くの生物の増殖を阻害することがわかっています . この広域スペクトル抗菌活性により、新規抗菌剤の開発の潜在的な候補となっています。

抗腫瘍活性

スパルソマイシンは、当初抗腫瘍性抗生物質として同定されました . さまざまな種類の癌細胞の増殖を阻害することが示されており、癌治療の潜在的な候補となっています。

寄生虫の増殖の阻害

抗マラリア活性に加えて、スパルソマイシンは他の寄生虫の増殖を阻害することがわかっています . これは、さまざまな寄生虫病の治療に潜在的に使用できることを示唆しています。

作用機序

Target of Action

Sparsomycin primarily targets the 50S ribosomal subunit . The 50S subunit is a component of the ribosome, the cellular machinery responsible for protein synthesis. By interacting with this subunit, Sparsomycin can influence the process of protein synthesis .

Mode of Action

Sparsomycin binds to the 50S ribosomal subunit and inhibits protein synthesis through peptidyl transferase inhibition . As it binds to the 50S ribosomal subunit, it induces translocation on the 30S subunit . This interaction disrupts the normal function of the ribosome, leading to changes in protein synthesis.

Biochemical Pathways

The primary biochemical pathway affected by Sparsomycin is the protein synthesis pathway . By inhibiting peptidyl transferase, Sparsomycin disrupts the formation of peptide bonds, a crucial step in the creation of proteins. This disruption can have downstream effects on various cellular processes that rely on the production of specific proteins.

Result of Action

The primary molecular effect of Sparsomycin’s action is the inhibition of protein synthesis . On a cellular level, this can lead to a variety of effects, depending on the specific proteins being synthesized. For example, in tumor cells, the inhibition of protein synthesis could potentially disrupt processes necessary for cell growth and division .

生化学分析

Biochemical Properties

Sparsomycin interacts with the 50S ribosomal subunit, a component of the ribosome, which is a complex biomolecule responsible for protein synthesis . By binding to the 50S ribosomal subunit, Sparsomycin inhibits the process of peptidyl transferase, a critical step in protein synthesis . This interaction disrupts the normal function of the ribosome, leading to inhibition of protein synthesis .

Cellular Effects

The primary cellular effect of Sparsomycin is the inhibition of protein synthesis . By binding to the 50S ribosomal subunit, it disrupts the process of protein synthesis, which can have wide-ranging effects on cellular processes . For instance, it can influence cell signaling pathways, gene expression, and cellular metabolism, all of which rely on the proper functioning of protein synthesis .

Molecular Mechanism

Sparsomycin exerts its effects at the molecular level primarily through its interaction with the 50S ribosomal subunit . It binds to this subunit and inhibits the process of peptidyl transferase, a critical step in protein synthesis . This binding interaction disrupts the normal function of the ribosome, leading to inhibition of protein synthesis .

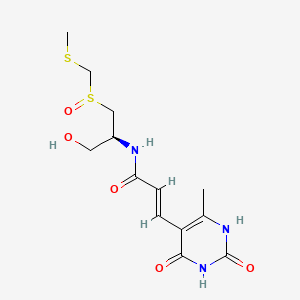

特性

CAS番号 |

1404-64-4 |

|---|---|

分子式 |

C13H19N3O5S2 |

分子量 |

361.4 g/mol |

IUPAC名 |

(E)-N-[1-hydroxy-3-[(R)-methylsulfanylmethylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide |

InChI |

InChI=1S/C13H19N3O5S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-23(21)7-22-2/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9?,23-/m1/s1 |

InChIキー |

XKLZIVIOZDNKEQ-FBKVPXSSSA-N |

SMILES |

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC |

異性体SMILES |

CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)NC(CO)C[S@@](=O)CSC |

正規SMILES |

CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC |

外観 |

Solid powder |

Key on ui other cas no. |

1404-64-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Sparsomycin; U 19183; U-19183; U19183; B 120121L19; B120121L19; Esparsomicina |

製品の起源 |

United States |

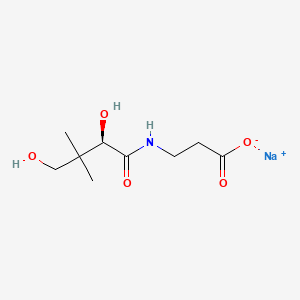

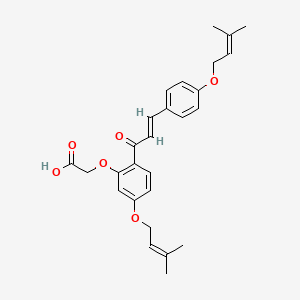

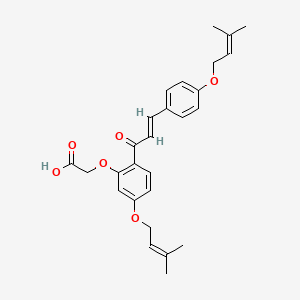

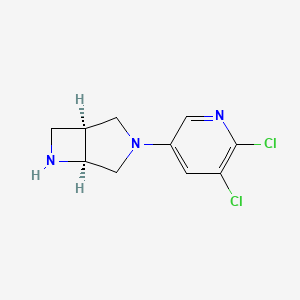

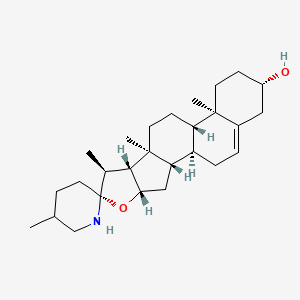

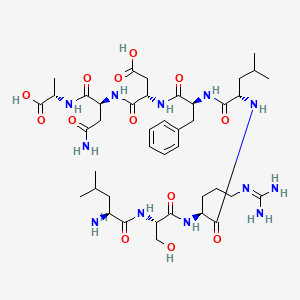

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of Sparsomycin and how does it exert its inhibitory effect?

A1: Sparsomycin specifically targets the peptidyl transferase center (PTC) of the large ribosomal subunit, effectively inhibiting peptide bond formation. [, , , ] This action disrupts the crucial process of protein synthesis in bacteria, archaea, and eukaryotes. [, ]

Q2: Can you elaborate on the specific interaction between Sparsomycin and the ribosome?

A2: Sparsomycin demonstrates a strong binding affinity for ribosomes, particularly in the presence of an N-blocked aminoacyl-tRNA molecule occupying the ribosomal P-site. [, ] It forms a stable complex with the ribosome, seemingly without forming covalent bonds. []

Q3: Which specific nucleotide in the ribosome has been identified as a key interaction site for Sparsomycin?

A3: Research has pinpointed the universally conserved nucleotide A2602 within the peptidyl transferase loop region of 23S-like rRNA as the primary site of interaction for Sparsomycin. [, ] This interaction is crucial for the drug's inhibitory effect.

Q4: How does the presence of an N-blocked P-site-bound tRNA influence Sparsomycin's binding and activity?

A4: The presence of an N-blocked P-site-bound tRNA significantly enhances Sparsomycin's binding affinity to the ribosome. [, , ] This is attributed to the N-blocked tRNA inducing a conformational change in the ribosome that increases the accessibility of A2602, the primary interaction site for Sparsomycin. []

Q5: Does Sparsomycin’s interaction with the ribosome involve any ribosomal proteins?

A5: While earlier studies suggested potential interactions with ribosomal proteins, later research utilizing UV cross-linking techniques demonstrated that Sparsomycin primarily interacts with the rRNA, specifically at A2602. [, ]

Q6: What is the molecular formula and weight of Sparsomycin?

A6: Sparsomycin possesses the molecular formula C14H21N3O7S2 and a molecular weight of 407.46 g/mol.

Q7: Are there any spectroscopic data available for Sparsomycin?

A7: Spectroscopic characterization, particularly using circular dichroism (CD) spectroscopy, has played a crucial role in determining the absolute configuration of the sulfoxide group in Sparsomycin. []

Q8: How does the chirality of Sparsomycin influence its biological activity?

A8: Studies revealed that Sparsomycin's activity is stereoisomer-specific. The naturally occurring S,C,R,S-stereoisomer exhibits the most potent inhibitory effects on protein synthesis and tumor cell growth. []

Q9: Which specific structural moieties of Sparsomycin are crucial for its ribosomal binding and activity?

A9: The unmodified uracil ring, the sulfoxide group on the alpha-sulfur atom, and the hydrophobic S-methyl group are essential for Sparsomycin's interaction with the ribosomal peptidyl transferase center and its inhibitory activity. [, ]

Q10: Can the unique oxodithioacetal side chain of Sparsomycin be modified without complete loss of activity?

A11: While the oxodithioacetal moiety is important, studies show that replacing it with certain hydrophobic groups, particularly 4-substituted benzyl groups, can retain some level of activity, albeit lower than Sparsomycin. [, ]

Q11: Have any Sparsomycin analogs shown improved activity compared to the parent compound?

A12: Yes, certain lipophilic analogs, like octylsparsomycin, have demonstrated greater cytostatic activity than Sparsomycin itself in in vitro assays. [, ]

Q12: What is known about the stability of Sparsomycin under various conditions?

A12: While specific stability data might require further investigation, Sparsomycin's structure, containing a sulfoxide group, suggests potential susceptibility to oxidation or degradation under certain conditions.

Q13: What types of in vitro assays have been used to assess Sparsomycin's activity?

A15: Researchers have employed a range of in vitro assays to characterize Sparsomycin's effects, including bacterial and tumor cell growth inhibition assays, [, ] protein synthesis inhibition assays using cell-free systems from various organisms, [, , ] and the puromycin reaction to assess peptidyl transferase inhibition. [, , ]

Q14: Which animal models have been used to evaluate the antitumor activity of Sparsomycin and its analogs?

A16: The in vivo antitumor efficacy of Sparsomycin and its analogs has been primarily evaluated in mouse models, particularly using the L1210 leukemia model. []

Q15: What are the known mechanisms of resistance to Sparsomycin?

A18: Studies on Halobacterium salinarium identified a Sparsomycin-resistant mutant lacking a specific post-transcriptional modification at nucleotide U2603 (E.coli numbering U2584) in the peptidyl transferase loop of 23S rRNA. [] Other studies on Streptomyces sparsogenes linked resistance to reduced drug accumulation in resistant strains, possibly due to altered membrane permeability. []

Q16: Does Sparsomycin exhibit cross-resistance with other antibiotic classes?

A19: The Halobacterium salinarium mutant resistant to Sparsomycin also displayed altered sensitivity to other peptidyl transferase inhibitors like anisomycin, chloramphenicol, and puromycin, indicating potential cross-resistance. []

Q17: What are the major concerns regarding the toxicity of Sparsomycin?

A20: The primary safety concern associated with Sparsomycin is its ocular toxicity, specifically its potential to cause retinopathy, which led to its discontinuation in clinical trials. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。